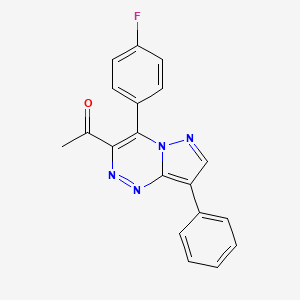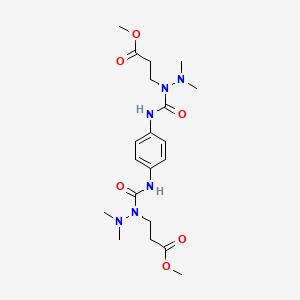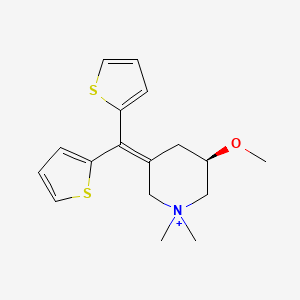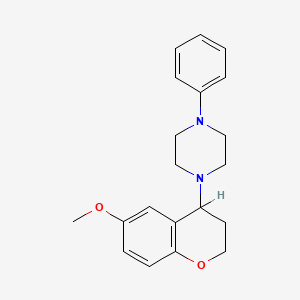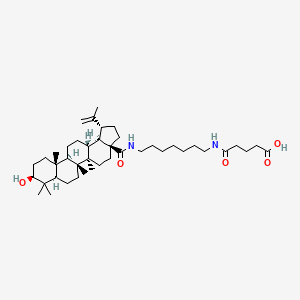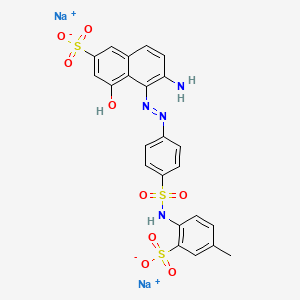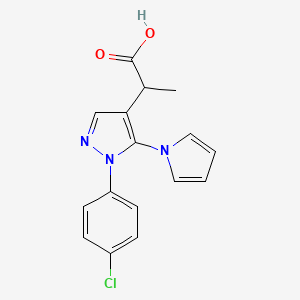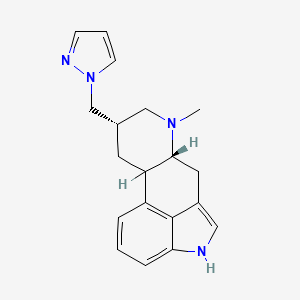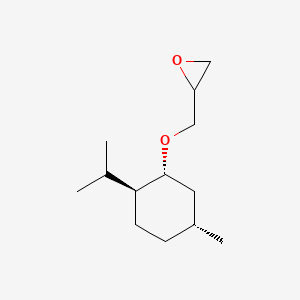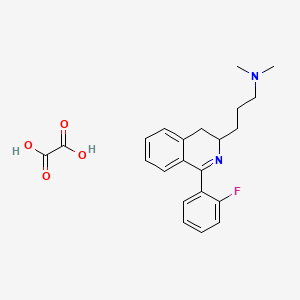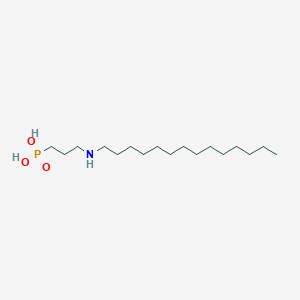
3-(Tetradecylamino)propylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetradecylamino)propylphosphonic acid is a chemical compound with the molecular formula C17H38NO3P It is characterized by the presence of a long tetradecyl chain attached to an amino group, which is further connected to a propylphosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetradecylamino)propylphosphonic acid can be achieved through several methodologies. One common approach involves the use of propylphosphonic acid cyclic anhydride as a coupling reagent. This method is known for its simplicity, reproducibility, and high yields. The reaction typically involves the coupling of tetradecylamine with propylphosphonic acid cyclic anhydride under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Tetradecylamino)propylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(Tetradecylamino)propylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: The compound can be employed in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Tetradecylamino)propylphosphonic acid involves its interaction with specific molecular targets. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane properties and functions. The phosphonic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propylphosphonic acid: A simpler analog with a shorter alkyl chain.
N-alkylphosphonic acids: Compounds with varying alkyl chain lengths and similar functional groups.
Uniqueness
3-(Tetradecylamino)propylphosphonic acid is unique due to its long tetradecyl chain, which imparts distinct amphiphilic properties. This structural feature enhances its ability to interact with lipid membranes and makes it suitable for applications requiring membrane integration and modification.
Properties
CAS No. |
725724-60-7 |
|---|---|
Molecular Formula |
C17H38NO3P |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
3-(tetradecylamino)propylphosphonic acid |
InChI |
InChI=1S/C17H38NO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17-22(19,20)21/h18H,2-17H2,1H3,(H2,19,20,21) |
InChI Key |
ROTPOJPBVJTWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




